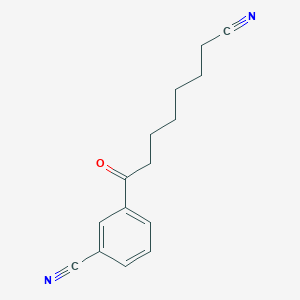

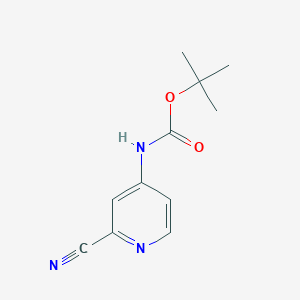

tert-Butyl (2-cyanopyridin-4-yl)carbamate

Overview

Description

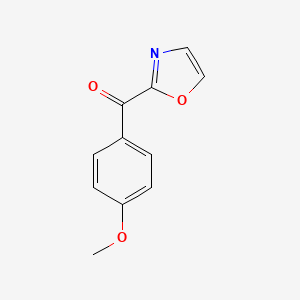

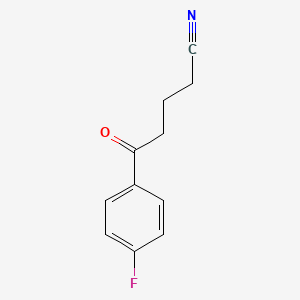

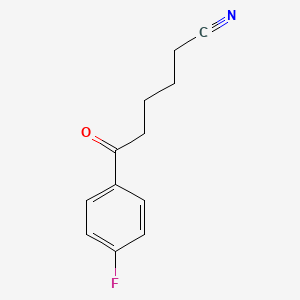

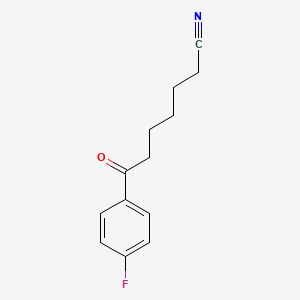

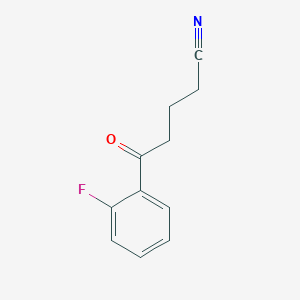

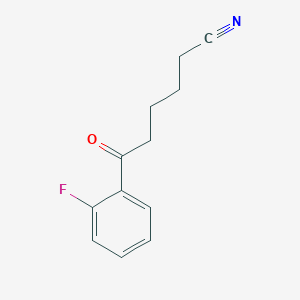

Tert-Butyl (2-cyanopyridin-4-yl)carbamate is a versatile compound used in a wide range of scientific research applications. It is a derivative of the pyridine family, and its chemical structure consists of a tert-butyl group attached to a 2-cyanopyridin-4-yl group. This compound can be used in a variety of ways, from synthesis methods to biochemical and physiological effects.

Scientific Research Applications

Isomorphous Crystal Structures and Hydrogen Bonding

The study of isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives reveals the significance of tert-Butyl carbamates in understanding simultaneous hydrogen and halogen bonds on carbonyl groups. Such research highlights the role of these compounds in advancing crystallography and materials science, offering insights into molecular interactions and the design of new materials with specific properties (Baillargeon et al., 2017).

Intermediate for Enantioselective Synthesis

Tert-Butyl carbamates serve as crucial intermediates in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating their importance in organic synthesis and pharmaceutical research. Their application facilitates the production of compounds with potential therapeutic uses, emphasizing the versatility of tert-Butyl carbamates in synthetic chemistry (Ober et al., 2004).

Synthesis of Natural Product Analogues

Research on the synthesis of (R)-Tert-Butyl carbamate derivatives from L-Serine through multiple steps, including esterification and reduction, underscores their utility in producing analogues of natural products like jaspine B. This work illustrates the compound's role in developing cytotoxic agents against human carcinoma cell lines, showcasing its potential in medicinal chemistry and drug development (Tang et al., 2014).

Crystallographic and Molecular Interactions

The structural characterization of tert-Butyl carbamate derivatives through single crystal X-ray diffraction sheds light on the interplay of strong and weak hydrogen bonds. Such studies are pivotal for understanding the molecular basis of material properties and for designing molecules with desired characteristics, highlighting the compound's contribution to crystallography and materials science (Das et al., 2016).

Properties

IUPAC Name |

tert-butyl N-(2-cyanopyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-8-4-5-13-9(6-8)7-12/h4-6H,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEVUOJCWMRCND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629125 | |

| Record name | tert-Butyl (2-cyanopyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262295-94-3 | |

| Record name | tert-Butyl (2-cyanopyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.